3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS No.: 30741-78-7
Cat. No.: VC4387121
Molecular Formula: C13H14N2O5
Molecular Weight: 278.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30741-78-7 |
|---|---|
| Molecular Formula | C13H14N2O5 |
| Molecular Weight | 278.264 |
| IUPAC Name | 3-[4-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)13(7-6-10(16)17)11(18)14-12(19)15-13/h2-5H,6-7H2,1H3,(H,16,17)(H2,14,15,18,19) |
| Standard InChI Key | LMXRVLVTZQMTKX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O |
Introduction
3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by its imidazolidinone core and a methoxy-substituted phenyl group. This compound belongs to the class of imidazolidinones, which are five-membered heterocyclic structures containing two nitrogen atoms. These compounds are often studied for their biological activities and potential pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Imidazolidinone Core: This is achieved through cyclization reactions involving urea derivatives or related precursors.
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Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
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Introduction of the Propanoic Acid Moiety: This is usually performed via alkylation or acylation reactions.
Biological Significance
Imidazolidinone derivatives, including this compound, have been explored for various biological activities:
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Antioxidant Properties: The presence of the methoxy group enhances radical scavenging activity.
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Anticancer Potential: Imidazolidinone frameworks have shown cytotoxic effects against certain cancer cell lines.
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Anti-inflammatory Effects: The compound's structure suggests potential modulation of inflammatory pathways.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 264.24 g/mol |
| Solubility | Likely soluble in polar solvents (e.g., DMSO, methanol) |
| Melting Point | Not explicitly reported but expected in the range typical for imidazolidinones |
| Stability | Stable under standard conditions; sensitive to strong acids or bases |
Analytical Data
The characterization of this compound involves:
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NMR Spectroscopy: Provides details about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and methoxy groups.
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X-ray Crystallography: Determines the three-dimensional structure and confirms stereochemistry.
Potential Applications
This compound holds promise in multiple domains:
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Pharmaceutical Development: As a scaffold for designing drugs targeting oxidative stress or inflammation.
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Material Science: The functional groups may allow incorporation into polymeric materials for specialized applications.
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Biological Probes: The methoxyphenyl group could be modified to create fluorescent or radiolabeled derivatives for research purposes.
Research Findings and Future Directions
Studies on similar imidazolidinone derivatives suggest:
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High binding affinity to specific enzyme targets.
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Potential use as intermediates in organic synthesis.
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Further exploration into its pharmacokinetics and toxicity profiles is necessary to establish its viability as a drug candidate.
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